
Octadecylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecylcarbamic acid, also known as carbamic acid, octadecyl ester, is an organic compound with the molecular formula C₁₉H₃₉NO₂. It is a derivative of carbamic acid where the hydrogen atom is replaced by an octadecyl group. This compound is known for its long carbon chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octadecylcarbamic acid can be synthesized through the reaction of octadecylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Reaction with Phosgene: Octadecylamine reacts with phosgene (COCl₂) to form octadecyl isocyanate.
Hydrolysis: The octadecyl isocyanate is then hydrolyzed to form this compound.
The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of octadecylamine and phosgene.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using techniques such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecylcarbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of octadecylamide or octadecylnitrile.
Reduction: Formation of octadecylamine.
Substitution: Formation of octadecyl esters or other substituted derivatives.
Aplicaciones Científicas De Investigación
Octadecylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Mecanismo De Acción
The mechanism of action of octadecylcarbamic acid involves its interaction with various molecular targets. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it facilitates the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecylcarbamic acid: Similar structure but with a shorter carbon chain.
Dodecylcarbamic acid: Even shorter carbon chain, leading to different physical properties.
Octylcarbamic acid: Shortest among the listed, with distinct solubility and reactivity.
Uniqueness
Octadecylcarbamic acid is unique due to its long carbon chain, which imparts higher hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring long-lasting and stable interactions with hydrophobic environments.
Propiedades
Número CAS |
66216-81-7 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
octadecylcarbamic acid |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22/h20H,2-18H2,1H3,(H,21,22) |
Clave InChI |
BXXLBMBLLVIOKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



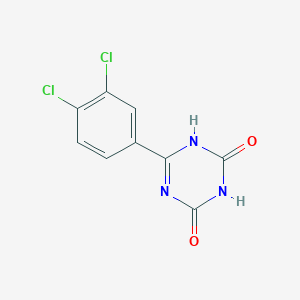
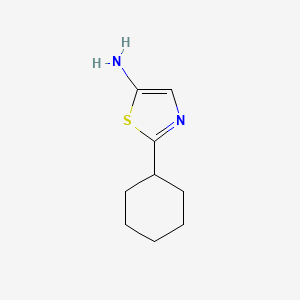
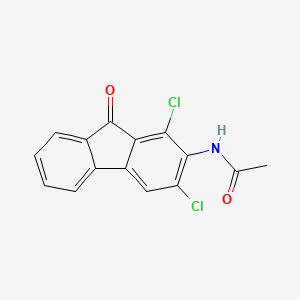
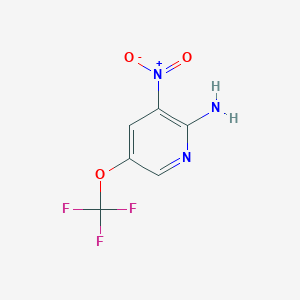
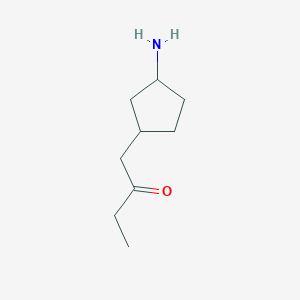
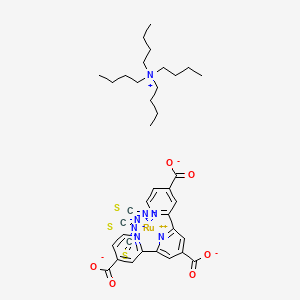


![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
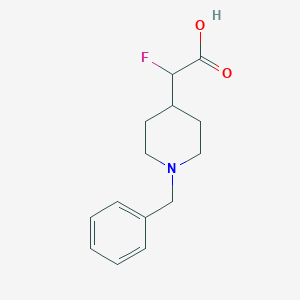
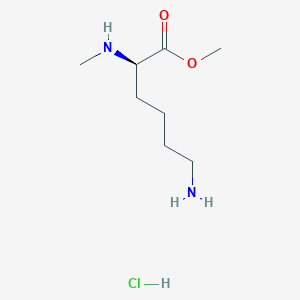

![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)
